N-(3,4-Dimethoxyphenethyl)methanesulfonamide
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Overview
Description
N-(3,4-Dimethoxyphenethyl)methanesulfonamide is a chemical compound with the molecular formula C11H17NO4S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a methanesulfonamide group attached to a 3,4-dimethoxyphenethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)methanesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-(3,4-Dimethoxyphenethyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenethyl)methanesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterase-4 (PDE4), which plays a role in inflammatory processes. By inhibiting PDE4, the compound can reduce the levels of pro-inflammatory mediators and alleviate symptoms of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)methanesulfonamide
- Methanesulfonamide
- N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide
Uniqueness
N-(3,4-Dimethoxyphenethyl)methanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit PDE4 with high selectivity makes it a promising candidate for the development of anti-inflammatory drugs .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-15-10-5-4-9(8-11(10)16-2)6-7-12-17(3,13)14/h4-5,8,12H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOHVCJFDSXCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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